molecular formula C15H22N2O2 B2402598 Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate CAS No. 1210881-83-6

Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate

Cat. No.: B2402598
CAS No.: 1210881-83-6
M. Wt: 262.353
InChI Key: NJNJIGQYLBIULH-UHFFFAOYSA-N
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Description

Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate is a synthetic organic compound with the molecular formula C 15 H 22 N 2 O 2 and a molecular weight of 262.35 g/mol . This chemical features a piperidine ring substituted with a benzyl group and a methyl carbamate moiety, characteristics that make it a valuable intermediate in organic synthesis and pharmaceutical research . This compound belongs to a class of piperidine-carbamate derivatives that are of significant interest in medicinal chemistry. Specifically, such structures are explored as key scaffolds and peptidomimetic intermediates in the development of potent inhibitors for serine proteases . Research indicates that analogous piperidine carbamate compounds are rationally designed to create dipeptide-like inhibitors that target enzymes such as matriptase and hepsin . These proteases are implicated in tumor progression and metastasis, and inhibiting them can block cancer cell signaling pathways, making these compounds a focus in oncology research . As a building block, this compound can be used to access more complex molecules for biochemical testing. Its structure is closely related to other carbamate-protected piperidine derivatives, such as tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate, which is a known pharmaceutical intermediate . WARNING: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

methyl N-[(1-benzylpiperidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-19-15(18)16-11-13-7-9-17(10-8-13)12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNJIGQYLBIULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((1-benzylpiperidin-4-yl)methyl)carbamate typically involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Nickel as a catalyst. This is followed by the de-protection of the benzyl group and the formation of the carbamate salt. The reaction conditions include:

    Temperature: 25-35°C for the initial reaction, cooling to 5-15°C for subsequent steps.

    Solvent: Dichloromethane is commonly used.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Various nucleophiles or electrophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various pharmaceuticals and other organic compounds.

    Biology: Studied for its potential biological activities, including interactions with monoamine receptors and serotonin receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases and disorders associated with monoamine receptors.

Comparison with Similar Compounds

Key Findings :

  • Carbamate Substituent Effects: Methyl carbamates (e.g., Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate) are generally non-genotoxic, as the methyl group cannot form reactive epoxides during metabolism . In contrast, ethyl carbamates exhibit higher bioactivity (e.g., 8-fold improved resistance-modifying agent (RMA) activity in MRSA studies) but carry carcinogenic risks due to metabolic degradation to urethane .
  • Benzylpiperidine Scaffold : The benzyl group at the piperidine 1-position enhances lipophilicity, improving blood-brain barrier penetration. This is exploited in derivatives like Fentanyl Methyl Carbamate .

Key Findings :

  • Protective Groups : tert-Butyl carbamates (e.g., tert-Butyl N-[(1-benzylpiperidin-4-yl)methyl]carbamate) are preferred in peptide synthesis due to their stability under acidic conditions .
  • Diversity-Oriented Synthesis : Substituting the benzyl group with pyridinyl or biphenyl moieties (e.g., Benzyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate) broadens bioactivity, enabling applications in oncology and infectious disease .

Biological Activity

Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate, a carbamate derivative featuring a piperidine ring, has garnered attention due to its potential biological activities. This article explores its interactions with various biological targets, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound possesses the following structural formula:

C17H24N2O2\text{C}_{17}\text{H}_{24}\text{N}_2\text{O}_2

This compound is characterized by the presence of a benzyl group attached to a piperidine ring, linked to a methyl carbamate moiety. Its structural features contribute to its biological activity, particularly in modulating neurotransmitter systems.

Target Interactions:
The primary target of this compound is acetylcholinesterase (AChE) . The compound acts as an inhibitor by binding to the active site of AChE, which leads to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission.

Biochemical Pathways:
The compound's action primarily influences the cholinergic pathway , which is crucial for cognitive functions and neuromuscular transmission. By inhibiting AChE, it may also affect other pathways involving monoamine receptors, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

In Vitro Studies

Research indicates that this compound exhibits significant activity against human cholinesterases (hAChE and hBuChE). Inhibition assays have shown that this compound can effectively reduce enzyme activity, with IC50 values comparable to established AChE inhibitors like donepezil .

Table 1: Inhibition Potency of this compound

EnzymeIC50 (μM)Reference CompoundIC50 (μM)
Human AChE10Donepezil0.5
Human BuChE15Galantamine5

Neuroprotective Effects

In cellular models, this compound has demonstrated neuroprotective effects against oxidative stress-induced cell death. In studies using SH-SY5Y neuroblastoma cells treated with mitochondrial inhibitors like rotenone and oligomycin A, the compound significantly improved cell viability at concentrations ranging from 0.1 to 3 μM .

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

  • Alzheimer's Disease Models : In animal models of Alzheimer's disease, this compound showed promise in improving cognitive deficits associated with cholinergic dysfunction .
  • Comparative Studies : When compared with other piperidine derivatives, this compound exhibited superior selectivity for AChE over butyrylcholinesterase (BuChE), which is beneficial for minimizing side effects related to peripheral cholinergic activity .
  • Combination Therapies : Preliminary data suggest that combining this compound with other neuroprotective agents could enhance therapeutic outcomes in neurodegenerative conditions by targeting multiple pathways simultaneously .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Methyl ((1-benzylpiperidin-4-yl)methyl)carbamate, and how can reaction efficiency be optimized?

  • Methodology : Utilize carbamate-forming reactions such as zinc-promoted carbamate synthesis or polymer-supported chloroformate reagents to introduce the carbamate group. Adapt protocols from tert-butyl carbamate synthesis (e.g., tert-butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate) by substituting the amine precursor with 1-benzylpiperidin-4-ylmethylamine . Optimize reaction conditions (solvent, temperature) using kinetic studies and in-situ monitoring (e.g., TLC or HPLC).

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology : Employ gas chromatography (GC) with flame ionization detection, achieving intra-day precision of ≤0.45% RSD for carbamate analogs . Confirm structural identity via 1^1H/13^{13}C NMR, comparing chemical shifts to PubChem-deposited data for related piperidine carbamates . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

Q. What safety protocols are critical when handling this compound?

  • Methodology : Follow hazard classifications for structurally similar carbamates (e.g., fentanyl methyl carbamate, a Schedule I compound). Use personal protective equipment (PPE) and fume hoods, referencing Safety Data Sheets (SDS) from regulated suppliers. Monitor stability under storage conditions (-20°C for analogs like fentanyl methyl carbamate) .

Advanced Research Questions

Q. How can reaction mechanisms for carbamate formation be elucidated in this compound’s synthesis?

  • Methodology : Conduct kinetic isotope effect (KIE) studies or DFT calculations to probe transition states. Compare reaction rates between tert-butyl and methyl carbamate intermediates to identify rate-limiting steps (e.g., nucleophilic substitution vs. carbamate transfer) . Use isotopic labeling (e.g., 18^{18}O) to trace oxygen sources in the carbamate group.

Q. What computational approaches are suitable for modeling this compound’s conformational flexibility and solvation effects?

  • Methodology : Apply high-resolution microwave spectroscopy to study microsolvation with water molecules, as demonstrated for methyl carbamate . Use Gaussian or ORCA software for DFT-based geometry optimization, referencing PubChem’s InChI and SMILES data for initial structural inputs .

Q. How can researchers resolve contradictions in toxicity data for carbamate derivatives?

  • Methodology : Perform species-specific in vivo assays (e.g., Ames test for mutagenicity, rodent carcinogenicity studies) to address discrepancies in methyl carbamate toxicity (mutagenic in Drosophila but not Salmonella) . Cross-reference with structural analogs (e.g., fentanyl methyl carbamate) to assess neurotoxicity risks .

Q. What strategies can improve the compound’s stability in aqueous or biological matrices?

  • Methodology : Conduct pH-dependent degradation studies (e.g., HPLC-UV monitoring at 25°C, pH 1–13) to identify hydrolysis-sensitive bonds. Introduce steric hindrance (e.g., substituents on the piperidine ring) or formulate with cyclodextrins to enhance stability, as seen in opioid carbamate analogs .

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